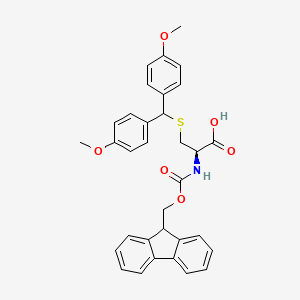

Fmoc-Cys(Ddm)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fmoc-Cys(Ddm)-OH is a novel L-cysteine derivative that utilizes the diphenylmethyl type protecting groups for thiol protection . This compound is very helpful to minimize the risk of racemization during solid phase peptide synthesis .

Synthesis Analysis

Fmoc-Cys(Ddm)-OH is used in Fmoc solid-phase peptide synthesis (SPPS), a method of choice for peptide synthesis . The Fmoc chemistry provided a solution to the previously limiting conditions of the Boc method as the deprotection conditions were compatible with modified peptides . The protection of Cys is paramount in peptide synthesis due to the nucleophilicity of the thiol side chain and to the formation of intra- and intermolecular disulfides in air .Molecular Structure Analysis

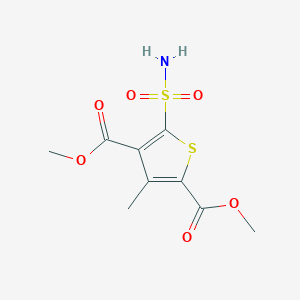

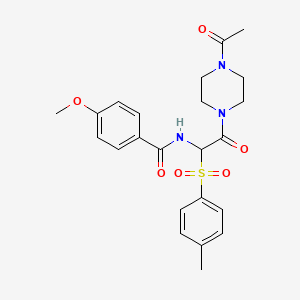

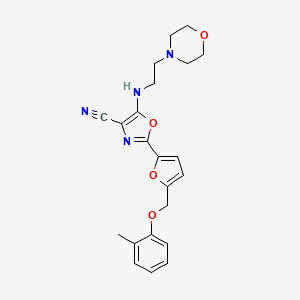

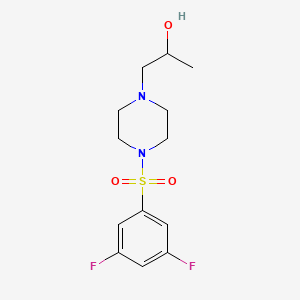

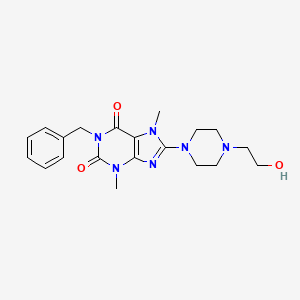

The molecular formula of Fmoc-Cys(Ddm)-OH is C33H31NO6S . Its molecular weight is 569.7 g/mol . The InChI string and the canonical SMILES string are also provided in the PubChem database .Chemical Reactions Analysis

The Fmoc-Cys(Ddm)-OH is used in the Fmoc SPPS, and the deprotection conditions were compatible with modified peptides . The protection of Cys is paramount in peptide synthesis due to the nucleophilicity of the thiol side chain and to the formation of intra- and intermolecular disulfides in air .Physical And Chemical Properties Analysis

The molecular weight of Fmoc-Cys(Ddm)-OH is 569.7 g/mol . It has 2 hydrogen bond donor counts and 7 hydrogen bond acceptor counts . It has a rotatable bond count of 12 . The exact mass and the monoisotopic mass are 569.18720888 g/mol . The topological polar surface area is 119 Ų .Scientific Research Applications

Peptide Synthesis

Fmoc-Cys(Ddm)-OH plays a crucial role in peptide synthesis. The Fmoc group serves as a temporary protecting group for the thiol (sulfhydryl) functionality of cysteine. During solid-phase peptide synthesis (SPPS), Fmoc-Cys(Ddm)-OH allows controlled coupling of amino acids, leading to the assembly of complex peptides. The Fmoc strategy ensures efficient deprotection and minimizes racemization, making it a preferred choice in peptide chemistry .

Mechanism of Action

Target of Action

Fmoc-Cys(Ddm)-OH is a novel L-cysteine derivative that utilizes the diphenylmethyl type protecting groups for thiol protection . The primary target of this compound is the cysteine residue in peptide sequences, specifically during the process of solid-phase peptide synthesis (SPPS) .

Mode of Action

The compound interacts with its target by preventing the risk of racemization during the incorporation of the cysteine residue in Fmoc-SPPS . Racemization is a process that can lead to a change in the spatial arrangement of the molecule, potentially affecting its function. By preventing this, Fmoc-Cys(Ddm)-OH ensures the correct spatial configuration of the peptide sequence is maintained .

Biochemical Pathways

Fmoc-Cys(Ddm)-OH plays a crucial role in the synthesis of peptide a-thioesters for the convergent synthesis of proteins through native chemical ligation (NCL) . This process involves a series of reactions that lead to the formation of peptide bonds, which are essential for creating the peptide sequences that make up proteins .

Result of Action

The result of Fmoc-Cys(Ddm)-OH’s action is the successful synthesis of peptide sequences with reduced risk of racemization . This leads to the production of correctly configured peptides, which are essential for the formation of functional proteins.

Action Environment

The action of Fmoc-Cys(Ddm)-OH is influenced by the conditions under which peptide synthesis occurs. Factors such as the pH, temperature, and the presence of other reagents can affect the compound’s efficacy and stability. For example, the compound is compatible with Fmoc-Cys(Trt) for regioselective disulfide construction .

Future Directions

The use of Fmoc-Cys(Ddm)-OH and other Fmoc-protected amino acids in peptide synthesis is expected to continue to grow, especially with the resurgence of peptide drug discovery . The development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, protecting group strategies for relevant amino acids, and the synthesis of fully deprotected DNA-decamer conjugate illustrate the potency of the developed methodology for on-DNA peptide synthesis .

properties

IUPAC Name |

(2R)-3-[bis(4-methoxyphenyl)methylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31NO6S/c1-38-23-15-11-21(12-16-23)31(22-13-17-24(39-2)18-14-22)41-20-30(32(35)36)34-33(37)40-19-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-18,29-31H,19-20H2,1-2H3,(H,34,37)(H,35,36)/t30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSKLLPRLHKYJJ-PMERELPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)SC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2358892.png)

![2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2358895.png)

![6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid;bromide](/img/structure/B2358897.png)

![N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2358898.png)

![6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2358900.png)